molecular formula C21H29ClN2O3S B11346954 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11346954
M. Wt: 425.0 g/mol
InChI Key: KXCJTHOWXFWWLA-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methanesulfonyl group, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chlorophenylmethanesulfonyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group and piperazine structure.

    1-(4-Chlorophenyl)piperazine: Similar structure with a different position of the chlorine atom.

    1-(2-Chlorophenyl)piperazine: Another positional isomer with the chlorine atom in the ortho position.

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the methanesulfonyl group and the cyclohex-1-en-1-yl ethyl moiety, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H29ClN2O3S

Molecular Weight

425.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H29ClN2O3S/c22-20-8-4-7-18(15-20)16-28(26,27)24-13-10-19(11-14-24)21(25)23-12-9-17-5-2-1-3-6-17/h4-5,7-8,15,19H,1-3,6,9-14,16H2,(H,23,25)

InChI Key

KXCJTHOWXFWWLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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